2-(4-Bromophenyl)-5-chloropyridin-3-ol
Description
Properties
Molecular Formula |
C11H7BrClNO |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-chloropyridin-3-ol |
InChI |
InChI=1S/C11H7BrClNO/c12-8-3-1-7(2-4-8)11-10(15)5-9(13)6-14-11/h1-6,15H |
InChI Key |
CMAHNDYPYJFKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-chloropyridin-3-ol typically involves the reaction of 4-bromophenylboronic acid with 5-chloro-3-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-chloropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-(4-bromophenyl)-5-chloropyridin-3-one.
Reduction: Formation of 2-(phenyl)-5-chloropyridin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-5-chloropyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-chloropyridin-3-ol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms .
Comparison with Similar Compounds
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3)
- Structure : Differs by a methoxy group at the phenyl ring (2-OCH₃) and a chlorine at position 4 instead of bromine.
- Properties: Reduced molecular weight (253.67 g/mol) compared to the target compound.
- Applications: Limited data on bioactivity, but methoxy-substituted pyridines are often explored for antimicrobial properties .
2-Fluoro-5-(4-fluorophenyl)pyridine
- Structure : Fluorine atoms replace bromine and chlorine, reducing steric bulk.
- Properties : Lower molecular weight (207.17 g/mol) and higher electronegativity, which may improve metabolic stability in drug design .
- Applications: Acts as a precursor for bioactive molecules, though direct activity is less pronounced than halogen-rich analogues .
4-[5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol
- Structure : Incorporates a bromopyridine moiety linked to an oxadiazole ring.
- Properties : The oxadiazole ring introduces π-conjugation, enhancing fluorescence properties and metal-binding capacity .
- Applications : Explored in materials science for sensor development, contrasting with the medicinal focus of the target compound .
Antimicrobial and Anticancer Potential
- Target Compound : Bromine and chlorine substituents are associated with enhanced lipophilicity, improving membrane penetration. Studies on analogues show IC₅₀ values of <10 μM against bacterial strains like E. coli and S. aureus .
- Chloro-Methoxy Analogue (CAS 1017414-83-3) : Reduced halogenation correlates with lower antimicrobial efficacy (IC₅₀ > 20 μM) in similar assays .
- Fluorinated Derivative : Shows moderate activity but faster renal clearance due to smaller size .
Metal Complexation Behavior
- Target Compound : The hydroxyl group at position 3 enables coordination with transition metals like Cu(II), as seen in related pyridin-3-ol complexes .
- Cu(II) Complex of Analogues : Ribeiro et al. (2017) demonstrated that such complexes exhibit superoxide dismutase (SOD) mimetic activity, with IC₅₀ values of 0.5–2.0 μM in enzyme inhibition assays .
Physicochemical Properties
*LogP values estimated using fragment-based methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
